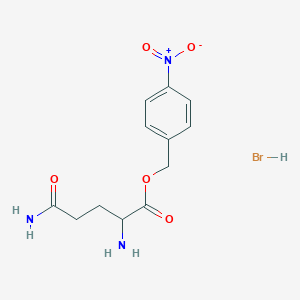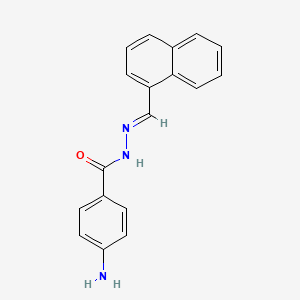
Tetraoctadecylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraoctadecylsilane is a chemical compound with the molecular formula C72H148Si. It is a type of organosilane, which are compounds containing silicon atoms bonded to organic groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraoctadecylsilane can be synthesized through various methods. One common approach involves the reaction of octadecyltrimethoxysilane with tetraethoxysilane in an alkaline medium. Another method involves grafting commercial silica with octadecyltrimethoxysilane, which results in a lower carbon content compared to the sol-gel method .
Industrial Production Methods: Industrial production of this compound typically involves large-scale sol-gel processes due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tetraoctadecylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the silicon atom and the long alkyl chains.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of silanols or siloxanes, while substitution reactions can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
Tetraoctadecylsilane has a wide range of applications in scientific research:
Biology: this compound-modified surfaces are used in biological assays and biosensors to enhance sensitivity and specificity.
Medicine: The compound is explored for its potential in drug delivery systems due to its ability to form stable monolayers on various substrates.
Mecanismo De Acción
The mechanism by which tetraoctadecylsilane exerts its effects is primarily through the formation of self-assembled monolayers (SAMs) on surfaces. These SAMs are formed by the physical adsorption or covalent bonding of the silane head group to the substrate, stabilized by van der Waals interactions between the alkyl chains . This results in a highly ordered and stable monolayer that can modify the surface properties of the substrate.
Comparación Con Compuestos Similares
Octadecyltrimethoxysilane (OTMS): Similar to tetraoctadecylsilane, OTMS is used to create SAMs on surfaces. it has a different molecular structure and reactivity.
Octadecyltrichlorosilane (OTCS): Another similar compound, OTCS, is also used for surface modification but has different reactivity and stability compared to this compound.
Uniqueness: this compound is unique due to its long alkyl chains and the presence of four octadecyl groups attached to the silicon atom. This structure provides enhanced hydrophobicity and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C72H148Si |
|---|---|
Peso molecular |
1042.0 g/mol |
Nombre IUPAC |
tetraoctadecylsilane |
InChI |
InChI=1S/C72H148Si/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3 |
Clave InChI |
DNTNLCLJSMTQPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



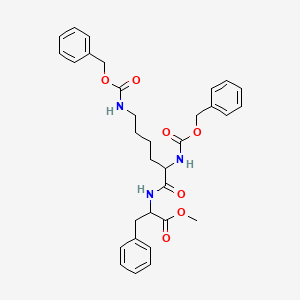
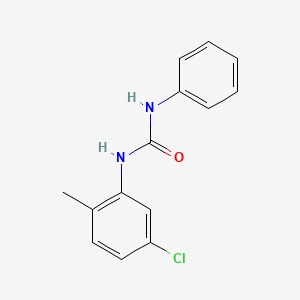
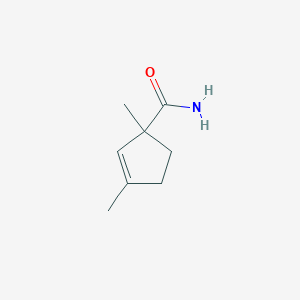
![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)
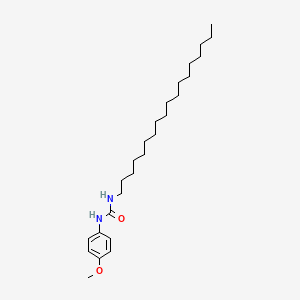

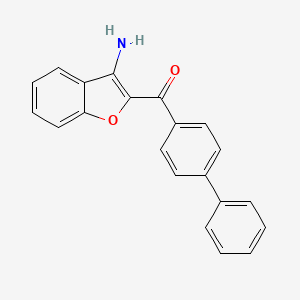

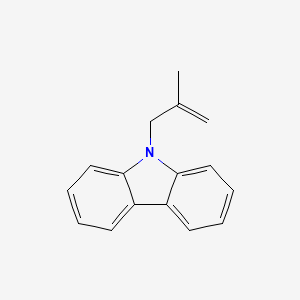
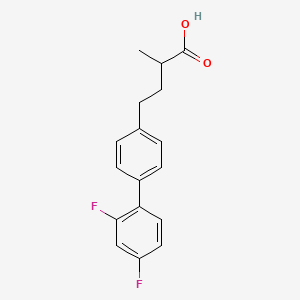
![Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate](/img/structure/B11956195.png)
